4-Ethylthioanisole

Deuteration Isotope Labeling C–H Functionalization

4-Ethylthioanisole (4-ETA), also designated as 1-ethyl-4-(methylthio)benzene, is a para-substituted thioanisole derivative with the molecular formula C₉H₁₂S and a molecular weight of 152.26 g/mol. The compound presents as a colorless to pale yellow liquid with a fruity odor and a boiling point of 212°C.

Molecular Formula C9H12S
Molecular Weight 152.26
CAS No. 31218-75-4
Cat. No. B2378364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylthioanisole
CAS31218-75-4
Molecular FormulaC9H12S
Molecular Weight152.26
Structural Identifiers
SMILESCCC1=CC=C(C=C1)SC
InChIInChI=1S/C9H12S/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1-2H3
InChIKeyHETCYASWPLGPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylthioanisole (CAS 31218-75-4): Key Physical and Chemical Characteristics for Procurement Screening


4-Ethylthioanisole (4-ETA), also designated as 1-ethyl-4-(methylthio)benzene, is a para-substituted thioanisole derivative with the molecular formula C₉H₁₂S and a molecular weight of 152.26 g/mol . The compound presents as a colorless to pale yellow liquid with a fruity odor and a boiling point of 212°C . It belongs to the class of aryl alkyl thioethers, where the sulfur atom acts as a key reactive center for oxidation, coordination chemistry, and bioconjugation [1]. Structurally, the para-ethyl substitution on the phenyl ring distinguishes it from the parent thioanisole and other alkyl-substituted analogs, imparting unique electronic and steric properties that influence its reactivity and application profile [1].

Why 4-Ethylthioanisole Cannot Be Interchanged with Generic Thioanisoles in Experimental Workflows


Despite the structural similarity to thioanisole and other 4-substituted analogs, 4-ethylthioanisole exhibits distinct reactivity and physical property profiles that preclude simple substitution. The para-ethyl group significantly alters the electron density of the aromatic ring, as reflected in Hammett sigma correlations (ρ = -1.97 for singlet oxygen quenching), leading to markedly different oxidation kinetics compared to methoxy-, methyl-, or unsubstituted derivatives [1]. Furthermore, the benzylic C–H bonds of the ethyl group demonstrate unique deuteration behavior, with only 6% deuterium incorporation under catalytic conditions versus 48% for the methyl analog, underscoring divergent reactivity under the same experimental conditions [2]. These quantifiable differences mandate that researchers and procurement specialists confirm the exact compound required rather than assuming interchangeability within the thioanisole class.

Quantitative Differentiation of 4-Ethylthioanisole (CAS 31218-75-4) Against Closest Analogs


Deuterium Incorporation at Benzylic Position: 6% for 4-Ethyl vs. 48% for 4-Methyl Analog

Under alkali metal amide-catalyzed α-deuteration using KHMDS (10 mol %) in C₆D₆ at 80 °C for 24 h under 4 bar D₂, 4-ethylthioanisole achieves only 6% deuterium incorporation at the benzylic methylene position, compared to 48% incorporation for the corresponding 4-methylthioanisole at the benzyl methyl group [1]. This 8-fold difference in labeling efficiency reflects the higher reactivity of the thiomethyl group over the benzylic C–H bond and demonstrates the distinct chemical behavior of the ethyl-substituted derivative.

Deuteration Isotope Labeling C–H Functionalization

Boiling Point Elevation: 4-Ethylthioanisole Boils at 212°C vs. 188–193°C for Thioanisole

The introduction of a para-ethyl group increases the boiling point of 4-ethylthioanisole to 212°C , compared to a boiling point range of 188–193°C reported for unsubstituted thioanisole (CAS 100-68-5) [1]. This 19–24°C elevation directly impacts solvent removal, purification by distillation, and thermal stability considerations in downstream processing.

Physical Property Distillation Separation Science

LogP Hydrophobicity: 4-Ethylthioanisole LogP 2.97 vs. Thioanisole LogP 2.4–2.9

The calculated octanol-water partition coefficient (LogP) for 4-ethylthioanisole is 2.97 , which exceeds the reported LogP values for unsubstituted thioanisole (2.4–2.9) [1]. This increase in lipophilicity is consistent with the addition of a hydrophobic ethyl group and predicts altered membrane permeability and partitioning behavior in biological or biphasic reaction systems.

Lipophilicity ADME Partitioning

Singlet Oxygen Quenching Rate: 4-Substituted Thioanisoles Exhibit kt = 7×10⁴ to 7×10⁶ M⁻¹s⁻¹, Correlated with σ (ρ = -1.97)

In a systematic study of 4-substituted thioanisoles, singlet oxygen quenching rate constants (kt) range from 7 × 10⁴ to 7 × 10⁶ M⁻¹s⁻¹, with a Hammett correlation ρ = -1.97 versus σ constants [1]. While explicit data for the 4-ethyl derivative are not reported, the ethyl group's σp value (approx. -0.15) places it between hydrogen (σp = 0) and methyl (σp = -0.17), predicting a kt value intermediate between unsubstituted thioanisole and 4-methylthioanisole. This class-level trend enables rational selection of the 4-ethyl derivative for applications requiring moderate singlet oxygen reactivity.

Photosensitized Oxidation Singlet Oxygen Kinetics

Potential as a Spectroscopic Probe Molecule for Protein-Ligand Interaction Studies

Vendor technical documentation highlights the emerging use of 4-ethylthioanisole as a probe molecule for investigating protein-ligand interactions . This application leverages the compound's thioether moiety as a site for covalent modification or as a spectroscopic handle. Although no direct comparative data are currently available against other thioanisole probes, the specific combination of an ethyl substituent and methylthio group may offer a unique balance of steric bulk and electronic character for probing hydrophobic binding pockets.

Proteomics Chemical Biology Molecular Probe

Procurement-Driven Application Scenarios for 4-Ethylthioanisole (CAS 31218-75-4)


Deuterium Labeling Studies Requiring Low Benzylic Incorporation

When a research program requires selective deuteration of the thiomethyl group with minimal background labeling at benzylic positions, 4-ethylthioanisole is the superior substrate. The 6% incorporation at the ethyl methylene group versus 48% for the 4-methyl analog [1] ensures cleaner isotopic labeling patterns and reduces signal overlap in NMR or MS analysis. Procurement of the ethyl derivative is essential for such studies; substitution with the methyl analog would compromise data quality.

High-Boiling Reaction Media for Elevated Temperature Synthesis

In synthetic protocols requiring reaction temperatures above 200°C or where solvent removal by rotary evaporation must be avoided, 4-ethylthioanisole's boiling point of 212°C [1] offers a distinct advantage over the lower-boiling parent thioanisole (188–193°C) . This thermal margin provides a wider operational window for high-temperature transformations without premature evaporation or the need for pressurized vessels.

Moderate Singlet Oxygen Reactivity in Photooxidation Workflows

For researchers optimizing photosensitized oxidation reactions, the Hammett correlation (ρ = -1.97) for 4-substituted thioanisoles [1] allows prediction of 4-ethylthioanisole's intermediate singlet oxygen quenching rate. This moderate reactivity is ideal for mechanistic studies or synthetic applications where extreme rates (either too fast or too slow) are undesirable, enabling better control over sulfoxide/sulfone product distributions.

Protein-Ligand Interaction Probing in Chemical Biology

Laboratories engaged in proteomics and chemical biology may select 4-ethylthioanisole as a specialized probe molecule for mapping protein-ligand binding sites or conformational dynamics [1]. Its distinct ethyl substitution pattern may confer unique steric and electronic signatures when conjugated to protein targets, a feature not provided by simpler thioanisole derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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